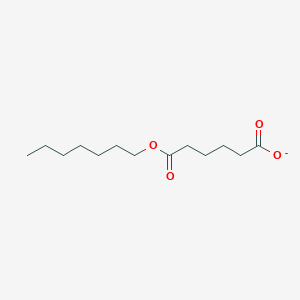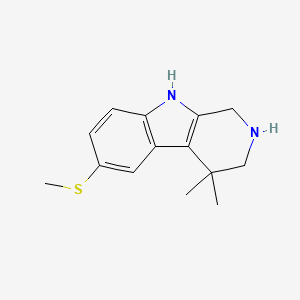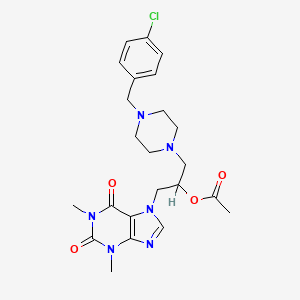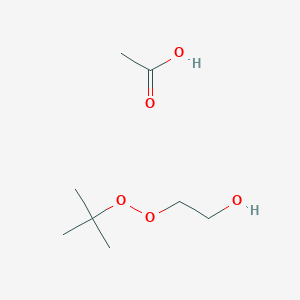![molecular formula C12H11NO3S B14706465 Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide CAS No. 14694-58-7](/img/structure/B14706465.png)
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a phenylmethylsulfonyl group and an oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadienes with 2-carbon π-components . This method utilizes thermal pericyclic or hetero-Diels Alder reactions and transition metal-catalyzed formal cycloaddition reactions. Another approach involves the use of magnetically recoverable catalysts, which can be readily separated from the reaction medium using an external magnet .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of magnetically recoverable nano-catalysts is particularly advantageous due to their high surface area, simple preparation, and modification .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide undergoes various types of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation .
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Cl₂, Br₂, H₂SO₄, and HOCl.
Nucleophilic Substitution: Reactions with carbonyl, imidoyl, and vinyl compounds using pyridine as a neutral nucleophile.
Oxidation: Pyridine can be oxidized to form N-oxide derivatives.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as COX-1 and COX-2, thereby reducing the generation of prostaglandin E₂ (PGE₂) and exhibiting anti-inflammatory effects . Additionally, its nucleophilic substitution reactions involve the formation of transition states with mixed orbitals originating from the nucleophile and the substrate .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide can be compared with other similar compounds, such as pyrrolidine and its derivatives . While pyrrolidine is a five-membered nitrogen heterocycle, pyridine is a six-membered ring with a nitrogen atom. The presence of the phenylmethylsulfonyl group and the oxide group in this compound gives it unique chemical properties and reactivity compared to other pyridine derivatives .
List of Similar Compounds
- Pyrrolidine
- Pyrrole
- Cyclopentane
- Pyridine derivatives with different substituents
Eigenschaften
CAS-Nummer |
14694-58-7 |
|---|---|
Molekularformel |
C12H11NO3S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
2-benzylsulfonyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H11NO3S/c14-13-9-5-4-8-12(13)17(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
PSMJATBJEWJPHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


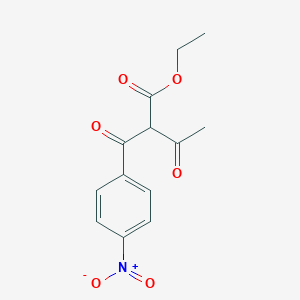
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
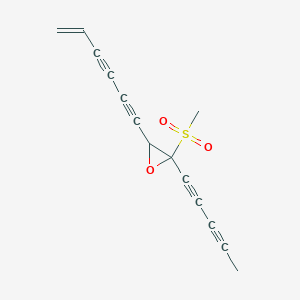
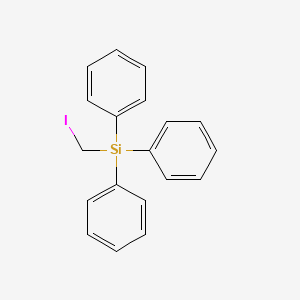
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
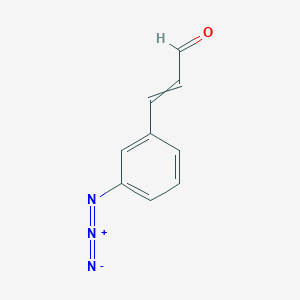
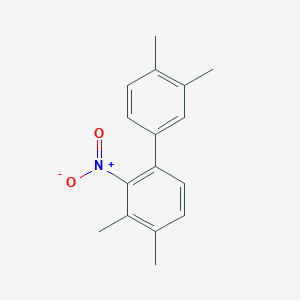
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
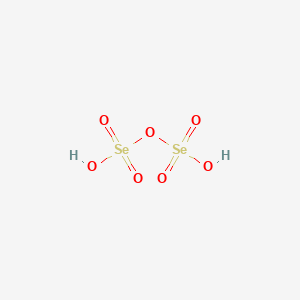
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
